molecular formula C11H13NO3 B11960260 N-[2-(2-oxopropoxy)phenyl]acetamide CAS No. 70661-09-5

N-[2-(2-oxopropoxy)phenyl]acetamide

Cat. No.: B11960260
CAS No.: 70661-09-5
M. Wt: 207.23 g/mol
InChI Key: NXGSIEONLLIEDG-UHFFFAOYSA-N
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Description

N-[2-(2-oxopropoxy)phenyl]acetamide: is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a phenyl ring substituted with an acetamide group and an oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopropoxy)phenyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with acetic anhydride to form 2-acetoxyacetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopropoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(2-oxopropoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)acetamide
  • N-(2-methoxyphenyl)acetamide
  • N-(2-ethoxyphenyl)acetamide

Uniqueness

N-[2-(2-oxopropoxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

70661-09-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[2-(2-oxopropoxy)phenyl]acetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)7-15-11-6-4-3-5-10(11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

NXGSIEONLLIEDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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